molecular formula C7H2Br2ClFO B1450037 2,4-Dibromo-5-fluorobenzoyl chloride CAS No. 1803837-25-3

2,4-Dibromo-5-fluorobenzoyl chloride

Cat. No.: B1450037
CAS No.: 1803837-25-3
M. Wt: 316.35 g/mol
InChI Key: RMHQRSXKHQYJJF-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Br2ClFO and a molecular weight of 316.35 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride. One common method involves the reaction of 2,4-dibromo-5-fluorobenzene with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out at a temperature range of 20-30°C for 1.5-2.5 hours, followed by distillation under reduced pressure to obtain the desired product .

Industrial Production Methods

For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure higher yield and purity. The use of catalysts such as aluminum chloride (AlCl3) can enhance the reaction efficiency and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-fluorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-fluorobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-5-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where these properties are desired .

Properties

IUPAC Name

2,4-dibromo-5-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClFO/c8-4-2-5(9)6(11)1-3(4)7(10)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHQRSXKHQYJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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